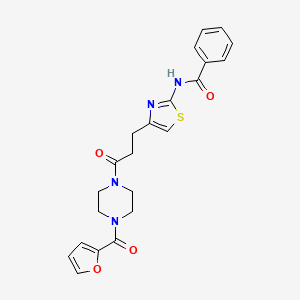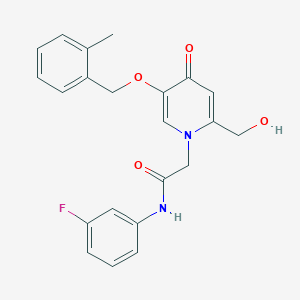
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound with a complex structure characterized by various functional groups, such as tetrazole, thiazole, and cyclopentanecarboxamide
Mécanisme D'action
Target of Action
The compound, also known as N-[4-({[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, is primarily targeted towards cancer cells . It has shown potent anticancer activity against various human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) .
Mode of Action
The compound interacts with cancer cells, leading to their death . This interaction leads to changes in the cancer cells that result in their death .
Biochemical Pathways
The compound affects various biochemical pathways within the cancer cells . These pathways are involved in cell growth and proliferation. By affecting these pathways, the compound inhibits the growth and proliferation of the cancer cells .
Pharmacokinetics
It is known that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the death of cancer cells . This is achieved by inhibiting the growth and proliferation of the cancer cells . The compound has shown moderate to high anticancer activity against various human cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis protocols:
Formation of the 1H-tetrazole ring: : This step involves the cycloaddition reaction of sodium azide with an organic nitrile.
Preparation of the thiazole derivative: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis method, involving the condensation of α-halocarbonyl compounds with thiourea.
Amide coupling reaction: : The final step involves coupling the thiazole derivative with the 1H-tetrazol-1-yl phenylamine through an amide bond formation, using coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial-scale production requires robust and scalable methods to ensure high yield and purity:
Optimization of reaction conditions: : Utilizing automated reactors to maintain precise control of temperature, pressure, and reagent addition.
Catalysis: : Employing suitable catalysts to enhance reaction rates and product yield.
Purification techniques: : Using advanced chromatographic methods and recrystallization to achieve high purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The tetrazole and thiazole rings can undergo selective oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can target the carbonyl group in the oxoethyl moiety.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA or hydrogen peroxide.
Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Conditions vary depending on the substituents being introduced or replaced, but common reagents include halogens, alkyl halides, and Grignard reagents.
Major Products
Oxidation products: : Sulfoxides and sulfones from the thiazole ring.
Reduction products: : Secondary alcohols from the reduction of the oxoethyl moiety.
Substitution products: : Varied depending on the introduced substituents, but can include halogenated or alkylated aromatic systems.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Acting as a ligand in coordination chemistry for catalysis involving transition metals.
Material Science: : Potential use in the synthesis of advanced materials due to its unique structural properties.
Biology
Pharmaceuticals: : As a lead compound for the development of drugs targeting various biological pathways, possibly due to its potential interactions with specific enzymes or receptors.
Biochemical Probes: : Utilized in the design of probes for studying biological processes at the molecular level.
Medicine
Therapeutics: : Potential use in developing treatments for diseases like cancer, bacterial infections, or neurological disorders, based on its ability to interact with biological targets.
Industry
Agrochemicals: : Could be explored for use in developing novel pesticides or herbicides.
Comparaison Avec Des Composés Similaires
N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties not found in closely related compounds.
Similar Compounds
N-(4-(2-Amino-2-oxoethyl)thiazol-2-yl)benzamide: : Lacks the tetrazole ring, resulting in different chemical reactivity and biological activity.
N-(4-(2-((1H-tetrazol-1-yl)methylamino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide: : A structural analog with potential variations in binding affinity and biological effect due to changes in the amine and cyclopentane moieties.
Propriétés
IUPAC Name |
N-[4-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c26-16(20-13-5-7-15(8-6-13)25-11-19-23-24-25)9-14-10-28-18(21-14)22-17(27)12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,20,26)(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTXJNKSBKTCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2918715.png)

![N-(but-3-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918720.png)




![4-(diethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918727.png)

![9-(2H-1,3-benzodioxol-5-yl)-8-oxo-2-[3-(trifluoromethyl)phenyl]-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2918729.png)
![N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2918731.png)
![ethyl 4-({4-[(4-chlorophenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2918732.png)
